2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a rhodanine-3-acetic acid derivative characterized by a quinoline-substituted methylene group at the 5-position of the thiazolidinone core. The 8-quinolylmethylene substituent introduces a planar aromatic system that may enhance interactions with biological targets, such as enzymes or DNA, through π-π stacking or hydrophobic effects.
Properties
Molecular Formula |
C15H10N2O3S2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H10N2O3S2/c18-12(19)8-17-14(20)11(22-15(17)21)7-10-4-1-3-9-5-2-6-16-13(9)10/h1-7H,8H2,(H,18,19)/b11-7- |
InChI Key |
MLGRHRCYMBBGEM-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CC(=O)O)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to the Thiazolidinone Core
The thiazolidinone scaffold forms the foundation of this compound. Two primary approaches dominate the literature:
Cyclization of Chloroacetyl Derivatives
A common method involves cyclizing chloroacetyl intermediates with thiourea or potassium ethyl xanthate. For example, ethyl 2,4-dioxothiazolidine-3-carboxylate (3 ) is synthesized by reacting thiazolidine-2,4-dione (1 ) with ethyl chloroformate in toluene using triethylamine as a base. This intermediate is critical for subsequent alkylation.
Thioxo Group Introduction
The 2-thioxo moiety is introduced via sulfurization. Patent WO2007074390A2 details the reaction of methyl[(chloroacetyl)amino]acetate with potassium ethyl xanthate in water at 30–35°C, yielding methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate. This step ensures regioselective sulfur incorporation, crucial for biological activity.
Alkylation Strategies for Acetic Acid Side Chain
Introducing the acetic acid group at position 3 requires alkylation of the thiazolidinone nitrogen:
Knoevenagel Condensation with 8-Quinolinecarbaldehyde
The 5-(8-quinolylmethylene) group is installed via Knoevenagel reaction:
Catalyst Optimization
Condensation of 2-thioxo-thiazolidin-4-one derivatives with aldehydes typically uses acetic acid and methylamine. However, for sterically hindered aldehydes like 8-quinolinecarbaldehyde, piperidine in ethanol improves yields. For example, DKI39 synthesis failed with NaOAc/AcOH but succeeded with piperidine.
Hydrolysis and Final Functionalization
Ester to Acid Conversion
Final hydrolysis of the ethyl or methyl ester is performed using:
Analytical Characterization
Key spectral data for intermediates and the final compound:
Table 1: ¹H NMR Data for Critical Intermediates
| Compound | δ (ppm) | Key Protons | Source |
|---|---|---|---|
| 3 | 4.38 (q, J = 7.16 Hz) | Ethyl CH₂ | |
| 4a | 7.71 (s) | CH=C (arylidene) | |
| 12b | 12.63 (s) | NH (thiazolidinone) |
Table 2: Reaction Conditions and Yields
| Step | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Knoevenagel | Piperidine | Ethanol | Reflux | 58% | |
| Ester Hydrolysis | HBr | AcOH | 100°C | 90% | |
| Alkylation | K₂CO₃ | DMF | RT | 85% |
Challenges and Mitigation Strategies
- Low Yields in Knoevenagel Step : Steric hindrance from 8-quinoline necessitates catalyst screening. Piperidine outperforms methylamine for bulky aldehydes.
- Ester Hydrolysis Side Reactions : Use of TFA instead of HCl/AcOH reduces benzyloxy group cleavage.
- Isomerism Control : The Z-configuration of the arylidene group is confirmed via NOESY experiments.
Chemical Reactions Analysis
Types of Reactions
2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a thiazolidine ring with a thioxo group and an acetic acid substituent, along with a quinoline-derived moiety. Its molecular formula is , which indicates the presence of nitrogen, sulfur, and oxygen atoms that contribute to its pharmacological properties. The synthesis typically involves several key reactions that can be optimized under various conditions to improve yield and purity.
Biological Activities
Antimicrobial Properties
Research indicates that 2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibits significant antimicrobial activity, particularly against both Gram-positive and Gram-negative bacteria. It has also shown potential as an antifungal agent and an inhibitor of aldose reductase, an enzyme implicated in diabetic complications .
Aldose Reductase Inhibition
This compound has been studied for its ability to inhibit aldose reductase (ALR2), with some derivatives demonstrating submicromolar IC50 values, indicating potent inhibitory action. Notably, certain derivatives have been found to be over five times more effective than the clinically used epalrestat . Molecular docking studies reveal critical interactions with the enzyme's active site, suggesting a strong binding affinity that could lead to therapeutic applications in managing diabetes-related complications.
Case Studies and Research Findings
-
Antimicrobial Efficacy
In a comparative study, various thiazolidinone derivatives were evaluated for their antimicrobial properties. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics. -
Diabetes Management
A study focused on the structure-activity relationship (SAR) of this compound revealed modifications that enhance its potency as an aldose reductase inhibitor. The findings suggest potential pathways for developing new treatments for diabetic neuropathy by targeting ALR2 . -
Molecular Docking Studies
Molecular docking simulations have identified key amino acids in the binding site of aldose reductase that interact with this compound. This interaction is pivotal for its inhibitory activity and highlights the compound's potential as a lead candidate for further drug development .
Mechanism of Action
The mechanism of action of 2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related rhodanine-3-acetic acid derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Analogues and Substituent Variations
Key structural variations among analogs involve substitutions at the 5-position of the thiazolidinone ring. Representative examples include:
Key Observations :
- Pyridine Derivatives : The pyridin-2-ylmethylene analog (C₁₂H₉N₂O₃S₂) demonstrated potent antifungal activity against Candida tropicalis, C. krusei, and Trichosporon asahii . This activity is attributed to the electron-deficient pyridine ring, which may enhance target binding via hydrogen bonding or electrostatic interactions.
- Electron-Withdrawing Groups : The 3-nitrobenzylidene analog (C₁₂H₈N₂O₅S₂) exhibits increased lipophilicity (predicted logP ~4.9) due to the nitro group, which may influence pharmacokinetic properties .
Molecular Docking and Dynamics
- The brominated indole analog demonstrated stable binding to MtSK in molecular dynamics (MD) simulations, with a solvent-accessible surface area (SASA) of 12,500 Ų and root-mean-square deviation (RMSD) <2.0 Å over 100 ns . Comparable simulations for the 8-quinolylmethylene compound are hypothesized to show similar stability due to quinoline’s planar structure.
Biological Activity
2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound notable for its diverse biological activities. This compound features a thiazolidine ring and a quinoline moiety, which contribute to its pharmacological properties. The presence of sulfur and nitrogen atoms in its structure enhances its potential as a therapeutic agent in various medical applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₀N₂O₃S₂, with a molecular weight of 330.4 g/mol. Its structural complexity allows it to interact with multiple biological targets, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀N₂O₃S₂ |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 2-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| InChI | InChI=1S/C15H10N2O3S2/c18-12(19)8-17-14(20)11(22-15(17)21)7-10-4-1-3-9-5-2-6-16-13(9)10/h1-7H,8H2,(H,18,19)/b11-7- |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has also shown potential as an antifungal agent , inhibiting the growth of various fungal species. The compound's mechanism involves disrupting cellular processes in pathogens, leading to their death or inhibition.
Anticancer Activity
The compound has been investigated for its anticancer properties . Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and interfering with cell cycle progression. Molecular docking studies have shown that it interacts effectively with key proteins involved in cancer cell survival and proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This property makes it a potential candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of thiazolidinones, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
- Cytotoxicity Against Cancer Cells : In vitro studies on HepG2 liver cancer cells revealed that the compound exhibited cytotoxicity with IC50 values indicating effective dose-response relationships. The study highlighted its potential as a chemotherapeutic agent .
- Anti-inflammatory Mechanism : Research indicated that the compound could reduce inflammation markers in animal models of arthritis, suggesting its therapeutic potential in managing chronic inflammatory conditions .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation reactions between thiazolidine derivatives and quinoline-based aldehydes.
- Optimization of reaction conditions (temperature, solvent) to enhance yield and purity.
- Characterization using techniques such as NMR and mass spectrometry to confirm structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
